1,3,6-Trichloro-9H-carbazole
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Overview
Description
1,3,6-Trichloro-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6-Trichloro-9H-carbazole can be synthesized through the chlorination of 9H-carbazole. The process typically involves the use of chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 1, 3, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trichloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form carbazole-1,3,6-trione under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form 1,3,6-trihydro-9H-carbazole using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Various substituted carbazole derivatives.
Oxidation: Carbazole-1,3,6-trione.
Reduction: 1,3,6-Trihydro-9H-carbazole.
Scientific Research Applications
1,3,6-Trichloro-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: Employed in the development of organic photovoltaic cells due to its excellent charge transport properties.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 1,3,6-Trichloro-9H-carbazole involves its interaction with various molecular targets and pathways. For example, some derivatives of carbazole have been shown to reactivate the P53 molecular signaling pathway, leading to anticancer effects. Others may inhibit the p38 mitogen-activated protein kinase signaling pathway, resulting in anti-inflammatory effects . The compound’s ability to incorporate different functional groups into its structure allows it to modulate various biological pathways effectively .
Comparison with Similar Compounds
1,3,6-Trichloro-9H-carbazole can be compared with other similar compounds, such as:
9H-Carbazole: The parent compound with no chlorine substitutions.
1,3,6-Tribromo-9H-carbazole: A similar compound with bromine atoms instead of chlorine.
3,6-Dichloro-9H-carbazole: A derivative with chlorine substitutions at the 3 and 6 positions only.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 1, 3, and 6 positions enhances its reactivity and allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
58910-95-5 |
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Molecular Formula |
C12H6Cl3N |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1,3,6-trichloro-9H-carbazole |
InChI |
InChI=1S/C12H6Cl3N/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5,16H |
InChI Key |
UMQNNTIVXJKXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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